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Compound of Interest

Compound Name: Boc-Inp-OH

Cat. No.: B558401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-

butyloxycarbonyl-4-piperidinecarboxylic acid (Boc-Inp-OH) in the design and synthesis of

peptidomimetics. The incorporation of the rigid isonipecotic acid (Inp) scaffold offers a powerful

strategy to introduce conformational constraints into peptide structures, often leading to

enhanced biological activity, selectivity, and metabolic stability.

Introduction to Boc-Inp-OH in Peptidomimetic
Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but

offer advantages such as improved oral bioavailability and resistance to enzymatic

degradation. Boc-Inp-OH serves as a valuable building block in peptidomimetic synthesis. The

piperidine ring of isonipecotic acid restricts the conformational flexibility of the peptide

backbone, which can be crucial for locking the molecule into a bioactive conformation for

optimal receptor binding or enzyme inhibition.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for the

controlled and stepwise incorporation of the Inp moiety into a growing peptide chain using

standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.

Key Applications of Boc-Inp-OH in Drug Design
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The isonipecotic acid scaffold has been successfully incorporated into various peptidomimetic

structures to develop potent inhibitors of different enzyme classes and antituberculosis agents.

Enzyme Inhibitors
The rigid structure of the Inp moiety can orient pharmacophoric groups in a precise manner for

optimal interaction with an enzyme's active site.

Calpain Inhibitors: Peptidomimetics incorporating a piperidine carboxamide in the P2 position

have been synthesized and evaluated as inhibitors of µ-calpain. Specific keto amides

demonstrated high potency and selectivity over the related cysteine protease cathepsin B.[1]

MurE Ligase Inhibitors: In the field of antibacterial drug discovery, 4-piperidinecarboxylic acid

has been used as a replacement for D-glutamic acid in the design of potential inhibitors for

MurE, a key enzyme in bacterial cell wall biosynthesis. This modification aims to confer

rigidity and maintain the necessary distance between key pharmacophoric elements.

Antituberculosis Agents
The piperidine-4-carboxylic acid moiety has been utilized as a linker in the synthesis of novel

benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. Several of these compounds

have exhibited promising in vitro activity against Mycobacterium tuberculosis.[2][3]

Data Presentation: Biological Activity of
Peptidomimetics Incorporating a Piperidine-4-
Carboxylic Acid Scaffold
The following tables summarize the quantitative biological activity data for peptidomimetics that

include the isonipecotic acid core structure.

Table 1: In Vitro Activity of Piperidine Carboxamide-Derived Calpain Inhibitors[1]
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Compound Structure
µ-Calpain Ki
(nM)

Cathepsin B Ki
(nM)

Selectivity
(Cathepsin B /
µ-Calpain)

11f Keto amide 30 >10000 >333

11j Keto amide 9 >1000 >111

Table 2: In Vitro Antitubercular Activity of Benzhydrylpiperazine-Coupled

Nitrobenzenesulfonamides[2][3]

Compound Linker

Minimum Inhibitory
Concentration (MIC)
(µg/mL) vs. M. tuberculosis
H37Rv

7o piperidine-4-carboxylic acid 0.78

7s piperidine-4-carboxylic acid 0.78

7v piperidine-4-carboxylic acid 0.78

7y piperidine-4-carboxylic acid 0.78

7z piperidine-4-carboxylic acid 0.78

7aa piperidine-4-carboxylic acid 0.78

Isoniazid (Standard) 0.05

Rifampicin (Standard) 0.10

Ethambutol (Standard) 1.56

Experimental Protocols
The following protocols provide a general framework for the incorporation of Boc-Inp-OH into a

peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
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General Boc-SPPS Cycle for Incorporation of Boc-Inp-
OH
This protocol outlines a single cycle for the addition of Boc-Inp-OH to a resin-bound peptide

chain.

Materials:

Peptide-resin with a free N-terminal amine

Boc-Inp-OH

Coupling reagents (e.g., HBTU/HATU and DIPEA, or DIC and HOBt)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Piperidine (for Fmoc-based synthesis if applicable)

Protocol:

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

Boc Deprotection:

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

Drain the solution.

Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal

of the Boc group.

Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DMF

(5x).
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Neutralization:

Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2

minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

Wash the resin with DMF (5x).

Coupling of Boc-Inp-OH:

Pre-activation (Method A: HBTU/HATU): In a separate vessel, dissolve Boc-Inp-OH (3-5

equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and HOBt (3-5

equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate

for 5-10 minutes.

In situ Activation (Method B: DIC/HOBt): In a separate vessel, dissolve Boc-Inp-OH (3-5

equivalents) and HOBt (3-5 equivalents) in DMF. Add this solution to the resin, followed by

the addition of DIC (3-5 equivalents).

Add the activated Boc-Inp-OH solution to the resin.

Agitate the reaction mixture for 1-4 hours at room temperature.

Monitoring the Coupling Reaction:

Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling

reaction. A negative test (yellow beads) indicates a complete reaction.

Washing:

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly

with DMF (5x) and DCM (3x).

Repeat Cycle: Repeat steps 2-6 for the coupling of the next amino acid.

Cleavage and Deprotection
Materials:
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Peptidyl-resin

Anhydrous Hydrogen Fluoride (HF)

Scavengers (e.g., anisole, p-cresol)

Diethyl ether (cold)

Acetonitrile

Water

Protocol:

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in

a specialized HF cleavage apparatus by trained personnel.

Dry the peptidyl-resin thoroughly under vacuum.

In the HF apparatus, add the appropriate scavengers to the resin.

Cool the reaction vessel to -5 to 0 °C.

Condense anhydrous HF into the reaction vessel.

Stir the mixture at 0 °C for 1-2 hours.

Evaporate the HF under a stream of nitrogen.

Wash the resulting peptide-scavenger mixture with cold diethyl ether to precipitate the crude

peptide.

Centrifuge and decant the ether. Repeat the ether wash 2-3 times.

Dry the crude peptide under vacuum.

Dissolve the crude peptide in an appropriate solvent system (e.g., acetonitrile/water) for

purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Visualizations
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Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the MurE ligase as a target

for inhibitors.
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Caption: General workflow for a single coupling cycle of Boc-Inp-OH in solid-phase peptide

synthesis.
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Caption: Logical relationship for the use of Boc-Inp-OH in peptidomimetic drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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